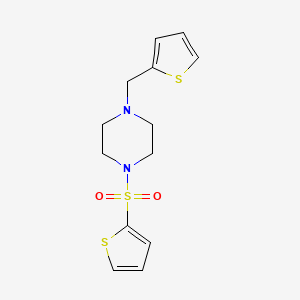![molecular formula C20H22N2O3S B4283803 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4283803.png)
1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-methyl-2-furylmethyl group and a 2-naphthylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 5-methyl-2-furylmethyl intermediate: This can be achieved through the reaction of 5-methyl-2-furanmethanol with appropriate reagents.
Synthesis of the 2-naphthylsulfonyl chloride: This involves the sulfonylation of 2-naphthol with chlorosulfonic acid.
Coupling reaction: The final step involves the reaction of the 5-methyl-2-furylmethyl intermediate with 2-naphthylsulfonyl chloride in the presence of a base to form the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenylsulfonyl)piperazine
- 1-[(5-methyl-2-furyl)methyl]-4-(4-propylphenylsulfonyl)piperazine
Uniqueness: 1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of both the 5-methyl-2-furylmethyl and 2-naphthylsulfonyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-16-6-8-19(25-16)15-21-10-12-22(13-11-21)26(23,24)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHAACKCSOFXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4283730.png)
![N-(4-sec-butylphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283737.png)
![N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283744.png)
![methyl 2-[({2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283745.png)
![ethyl 2-[(3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283760.png)
![4-(2-cyano-3-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4283768.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4283778.png)
![1-[(4-bromophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283793.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283824.png)

![1-[5-({4-[(5-METHYL-2-FURYL)METHYL]PIPERAZINO}SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE](/img/structure/B4283839.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283847.png)
![dimethyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4283853.png)
